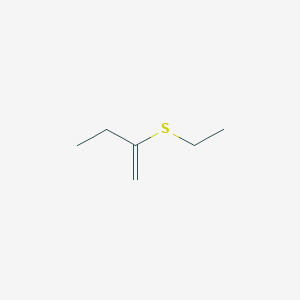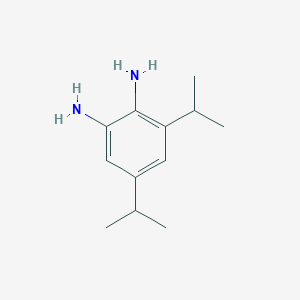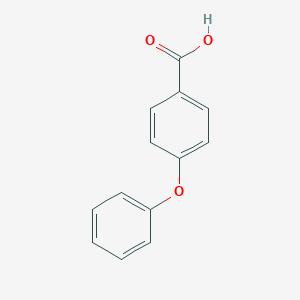
テトラヒドロコルチコステロン
概要
説明
Tetrahydrocorticosterone (THC) is a steroid hormone produced in the brain and adrenal glands. It is a potent neuroactive steroid that plays an important role in the regulation of stress and anxiety. It is also involved in the regulation of glucose metabolism, bone and muscle development, and reproductive processes. THC has been studied extensively in both animal and human models and has been found to have a wide range of biological effects.
科学的研究の応用
- 5αTHBの役割: 5αTHBは、代謝効果の低い選択的な抗炎症性グルココルチコイドです。 マウスの刺激性皮膚炎モデルにおいて、皮膚の薄化やその他の副作用を引き起こすことなく、耳の腫れを効果的に抑制することが示されています .
- 繊細な肌の領域: 5αTHBの潜在能力は、特に繊細な肌の領域における炎症性皮膚疾患の治療にあります。 その改善された治療指数は、局所治療の魅力的な候補となっています .
- 遺伝子発現: 高用量のヒドロコルチゾンはコラーゲン合成と安定性に関連する遺伝子に悪影響を及ぼしますが、5αTHBはこれらの遺伝子に最も高い用量(8× ED50)でのみ影響を与えます。 この特異性は、創傷治癒と組織修復における潜在的な利点を示唆しています .
- ヒドロコルチゾンとの比較: 局所ヒドロコルチゾンとは異なり、5αTHBの慢性的な適用は、副腎萎縮やその他の全身的な影響を引き起こしません。 これは、長期使用のためのより安全な選択肢となっています .
- コルチコステロンの代謝産物: 5αTHBは、げっ歯類における主要な内因性グルココルチコイドであるコルチコステロンの代謝産物です。 その選択性は、従来のグルココルチコイドよりも潜在的な利点を示唆しています .
局所抗炎症薬
皮膚の状態
コラーゲン合成と安定性
副腎抑制の回避
クリアランスと代謝
選択的な抗炎症特性
要約すると、5αTHBは、副作用が少ない標的抗炎症薬として有望視されています。研究者は、特に皮膚科および創傷治癒におけるその応用を探求し続けています。 詳細については、元の研究論文を参照してください . ご不明な点がございましたら、お気軽にお問い合わせください! 😊
作用機序
Target of Action
Tetrahydrocorticosterone (5α-THB) is an endogenous glucocorticoid hormone . It primarily targets the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, and stress response .
Mode of Action
5α-THB interacts with its targets (GR and MR) in a unique way compared to other glucocorticoids . While it can displace dexamethasone from primary rat hepatocytes, it does so only negligibly from isolated human GR . This suggests that 5α-THB may have a different binding affinity or interaction with the GR compared to other glucocorticoids. This indicates that 5α-THB may influence distinct signaling pathways from those of classical glucocorticoids .
Biochemical Pathways
It’s suggested that 5α-thb influences distinct signaling pathways from those of classical glucocorticoids . . This suggests that 5α-THB may exert its anti-inflammatory effects through different molecular mechanisms.
Pharmacokinetics
It’s known that 5α-thb is rapidly cleared from the systemic circulation . This rapid clearance could potentially influence its bioavailability and distribution in the body, impacting its overall therapeutic effects.
Result of Action
5α-THB has been shown to effectively reduce skin inflammation . Unlike classical glucocorticoids, 5α-THB has only moderate anti-angiogenic properties and weakly activates molecular mechanisms associated with adverse metabolic side effects . This suggests that 5α-THB may have a more selective anti-inflammatory effect with fewer side effects compared to classical glucocorticoids .
Action Environment
The action of 5α-THB can be influenced by various environmental factors. For instance, the efficacy of 5α-THB in reducing inflammation was shown to be dependent on the dose and duration of treatment . Furthermore, the local environment, such as the presence of inflammation, can also influence the action of 5α-THB .
Safety and Hazards
生化学分析
Biochemical Properties
Tetrahydrocorticosterone plays a significant role in biochemical reactions. It is known to interact with glucocorticoid receptors, exerting anti-inflammatory functions . The nature of these interactions involves binding to the glucocorticoid receptor, which can influence the expression of various genes and modulate inflammatory responses .
Cellular Effects
Tetrahydrocorticosterone has notable effects on various types of cells and cellular processes. It influences cell function by modulating gene expression and cellular metabolism. For instance, it has been found to reduce tissue edema and cell infiltration in inflamed tissue . It also influences cell signaling pathways, particularly those involved in inflammation .
Molecular Mechanism
The molecular mechanism of action of Tetrahydrocorticosterone involves its binding interactions with biomolecules, particularly the glucocorticoid receptor. This binding can lead to changes in gene expression, potentially inhibiting the expression of genes involved in inflammation . It’s worth noting that Tetrahydrocorticosterone may influence distinct signaling pathways from those of corticosterone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydrocorticosterone have been observed to change over time. For instance, in a mouse model of irritant dermatitis, Tetrahydrocorticosterone was found to reduce inflammation after 24 hours but not after 6 hours . This suggests that the compound’s anti-inflammatory effects may take some time to manifest.
Dosage Effects in Animal Models
The effects of Tetrahydrocorticosterone can vary with different dosages in animal models. For example, in a study on mice, it was found that Tetrahydrocorticosterone reduced inflammation at a dose five-fold higher than corticosterone .
Metabolic Pathways
Tetrahydrocorticosterone is involved in the glucocorticoid metabolic pathway. It is a metabolite of corticosterone, suggesting that it interacts with enzymes involved in the metabolism of corticosterone .
Transport and Distribution
Given its role as a glucocorticoid hormone, it is likely that it is transported through the bloodstream and can be distributed to various tissues where it can interact with glucocorticoid receptors .
Subcellular Localization
The subcellular localization of Tetrahydrocorticosterone is not well-documented. As a glucocorticoid hormone, it is likely to be found in the cytoplasm where it can bind to glucocorticoid receptors. Upon binding, the receptor-hormone complex can then translocate to the nucleus to influence gene expression .
特性
IUPAC Name |
1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQQHZQUAMFINJ-DTDWNVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015843 | |
| Record name | Tetrahydrocorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrocorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
68-42-8 | |
| Record name | Tetrahydrocorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrocorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,11β,21-trihydroxy-5β-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROCORTICOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUW84K2LEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrocorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)


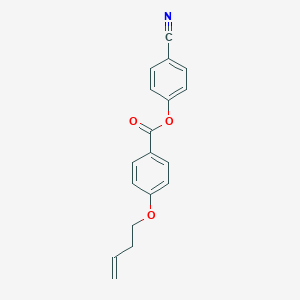
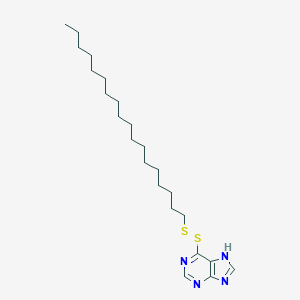

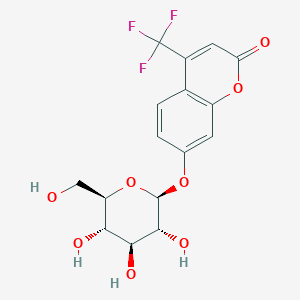
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)
